Hydroxy Cobicistat

Beschreibung

Eigenschaften

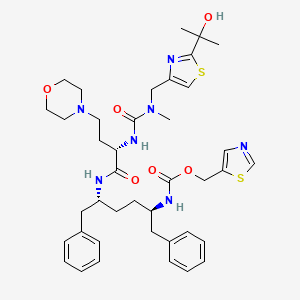

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H53N7O6S2/c1-40(2,51)37-43-33(27-54-37)25-46(3)38(49)45-35(16-17-47-18-20-52-21-19-47)36(48)42-31(22-29-10-6-4-7-11-29)14-15-32(23-30-12-8-5-9-13-30)44-39(50)53-26-34-24-41-28-55-34/h4-13,24,27-28,31-32,35,51H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t31-,32-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDCQPXIILFDPF-FAJRIDIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H53N7O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051463-40-1 | |

| Record name | Hydroxy cobicistat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051463401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXY COBICISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R59G4A8U34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Structural and Metabolic Profiling of Hydroxy Cobicistat: A Technical Guide

Executive Summary

Cobicistat (GS-9350) is a selective, mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes, utilized clinically as a pharmacokinetic enhancer ("booster") for antiretrovirals like atazanavir and darunavir.[1][2] Unlike its structural predecessor ritonavir, cobicistat lacks inherent anti-HIV activity but offers improved physicochemical properties.[3]

Hydroxy Cobicistat (CAS: 1051463-40-1) represents a critical oxidative metabolite and process impurity.[1][2] Its formation is primarily driven by CYP3A-mediated oxidation at the isopropyl moiety of the thiazole side chain.[2] For drug development professionals, quantifying this specific metabolite is essential for two reasons:

-

Metabolic Stability Profiling: It serves as a marker for CYP3A4-mediated clearance of the parent drug.[2]

-

Impurity Characterization: It must be monitored during API synthesis and stability testing in accordance with ICH Q3B guidelines.

Chemical Identity & Structural Analysis[1][2][4]

The transition from Cobicistat to Hydroxy Cobicistat involves a mono-oxygenation event (+16 Da).[1][2] This structural change increases polarity, potentially altering the compound's retention time in reversed-phase chromatography and its ionization efficiency in mass spectrometry.[1][2]

Comparative Chemical Data

| Feature | Cobicistat (Parent) | Hydroxy Cobicistat (Metabolite/Impurity) |

| CAS Number | 1004316-88-4 | 1051463-40-1 |

| Molecular Formula | ||

| Molecular Weight | 776.02 g/mol | 792.03 g/mol |

| Monoisotopic Mass | 775.355 | 791.350 |

| Key Modification | Isopropyl thiazole group | 2-hydroxypropan-2-yl (Tertiary alcohol formation) |

| Solubility Profile | Low (requires solubility enhancers) | Slightly higher polarity due to -OH group |

Structural Logic

The hydroxylation occurs at the tertiary carbon of the isopropyl group attached to the thiazole ring. This position is chemically vulnerable to P450 oxo-ferryl species due to the stability of the resulting tertiary radical intermediate during the catalytic cycle.

Metabolic Genesis & Pathway Visualization[1][2]

Cobicistat acts as both a substrate and an inhibitor of CYP3A.[3][4] The formation of Hydroxy Cobicistat is a Type I binding event where the drug binds to the active site, undergoes oxidation, and releases the metabolite.

Pathway Diagram (CYP3A4-Mediated Oxidation)[1][2]

Figure 1: The oxidative pathway converting Cobicistat to its Hydroxy metabolite via CYP450 mono-oxygenation.[1][2]

Analytical Characterization (LC-MS/MS Protocol)

Method Principle

Technique: UHPLC-ESI-MS/MS (Positive Mode)

Rationale: The morpholine and thiazole nitrogens protonate readily (

Step-by-Step Workflow

A. Sample Preparation (Protein Precipitation)

Why: Solid Phase Extraction (SPE) can be expensive; PPT (Protein Precipitation) is sufficient for this hydrophobic compound and minimizes loss of the more polar hydroxy metabolite.[1]

-

Aliquot: Transfer 50 µL of plasma/microsomal incubation mixture to a 96-well plate.

-

Internal Standard (IS): Add 20 µL of Cobicistat-d8 (deuterated IS) at 500 ng/mL.

-

Critical Control: The IS corrects for matrix effects and ionization suppression.

-

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

-

Agitation: Vortex for 2 minutes (1500 rpm).

-

Clarification: Centrifuge at 4,000 g for 10 minutes at 4°C.

-

Injection: Transfer supernatant to valid vials; inject 2-5 µL.

B. Chromatographic Conditions[5][6][7][8][9]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8]

-

Gradient:

C. Mass Spectrometry Parameters (MRM)

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |

| Cobicistat | 776.4 ( | 606.3 | 40 | 35 |

| Hydroxy Cobicistat | 792.4 ( | 622.3 | 40 | 35 |

| Cobicistat-d8 (IS) | 784.4 | 614.3 | 40 | 35 |

Note: The product ion shift (+16 Da from 606 to 622) confirms the modification is retained on the core fragment during collision-induced dissociation (CID).[1][2]

Analytical Workflow Diagram

Figure 2: LC-MS/MS workflow for the simultaneous quantification of Cobicistat and its hydroxy metabolite.

Pharmacological Implications[1][2][10][13]

While Cobicistat is designed to inhibit CYP3A, the accumulation of Hydroxy Cobicistat is pharmacologically relevant:

-

Inhibitory Potency: Studies suggest that while the parent drug is a potent mechanism-based inhibitor (

nM), the hydroxy metabolite generally retains significantly lower affinity for the CYP3A heme iron.[1][2] It is considered less active than the parent. -

Drug-Drug Interactions (DDI): High levels of the metabolite can compete for renal transporters or other metabolic enzymes, potentially complicating DDI profiles in patients with renal impairment.[1][2]

-

Regulatory Compliance: For stability studies, any impurity (including Hydroxy Cobicistat) exceeding 0.1% must be identified and qualified according to ICH guidelines.

References

-

Veeprho. (n.d.). Hydroxy Cobicistat | CAS 1051463-40-1.[1][2][10][11][12][13] Retrieved February 22, 2026, from [Link][1][2]

-

Liu, X., et al. (2011).[1] Biotransformation of cobicistat: metabolic pathways and enzymes. Drug Metabolism and Disposition. National Institutes of Health. [Link]

-

Sevrioukova, I. F. (2024).[1] Interaction of CYP3A4 with the inhibitor cobicistat: Structural and mechanistic insights. National Institutes of Health (PMC).[1] [Link]

Sources

- 1. PubChemLite - Cobicistat metabolite m2 (C35H50N6O3S) [pubchemlite.lcsb.uni.lu]

- 2. Cobicistat - Wikipedia [en.wikipedia.org]

- 3. Interaction of CYP3A4 with the inhibitor cobicistat: Structural and mechanistic insights and comparison with ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotransformation of cobicistat: metabolic pathways and enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. LC/MS/MS Method Package for Primary Metabolites : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. Validation of a LC‐MS/MS Assay for Rapid and Simultaneous Quantification of Cobicistat and Venetoclax in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. :: Hydroxy Cobicistat | Cas no:1051463-40-1 | Svaklifesciences :: [svaklifesciences.com]

- 11. klivon.com [klivon.com]

- 12. veeprho.com [veeprho.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

Hydroxy Cobicistat as a major oxidative metabolite of Cobicistat

An In-Depth Technical Guide to Hydroxy Cobicistat: The Major Oxidative Metabolite of the Pharmacoenhancer Cobicistat

Executive Summary

Cobicistat is a potent and selective mechanism-based inhibitor of Cytochrome P450 3A (CYP3A) enzymes, utilized clinically as a pharmacokinetic enhancer (pharmacoenhancer) for antiretroviral (ARV) agents.[1][2] By inhibiting CYP3A-mediated metabolism, Cobicistat increases the systemic exposure of co-administered drugs such as atazanavir and darunavir, allowing for reduced dosing frequency and improved patient adherence.[1][3] While a potent inhibitor, Cobicistat is also a substrate for CYP3A enzymes, undergoing extensive oxidative metabolism.[4][5] This guide provides a detailed examination of Hydroxy Cobicistat, a major oxidative metabolite formed through CYP3A4-mediated biotransformation. We will explore the metabolic pathways, the enzymology of its formation, robust analytical methodologies for its identification and quantification, and its clinical significance. This document serves as a technical resource for researchers and drug development professionals engaged in the study of drug metabolism and pharmacokinetics.

Introduction to Cobicistat

Mechanism of Action

Cobicistat is a structural analogue of ritonavir but lacks antiviral activity against HIV.[1] Its primary function is the potent and selective inhibition of the CYP3A subfamily of enzymes.[6] This inhibition is mechanism-based, implying a time-dependent inactivation of the enzyme, which leads to a sustained pharmacoenhancing effect even as the plasma concentration of Cobicistat declines.[6][7] This targeted action boosts the bioavailability and prolongs the half-life of CYP3A substrates.[2]

Clinical Application

The principal application of Cobicistat is as a pharmacoenhancer in fixed-dose combination therapies for HIV-1 infection.[4] By increasing the plasma concentrations of ARV drugs, it enhances their efficacy and provides a higher barrier to the development of viral resistance.[1][2] Its selectivity for CYP3A, compared to the broader enzymatic effects of ritonavir, offers a more predictable drug-drug interaction profile.[3]

The Metabolic Landscape of Cobicistat

Overview of Biotransformation

Cobicistat is extensively metabolized in the liver. Following oral administration, unchanged Cobicistat accounts for the vast majority of circulating radioactivity in plasma, with metabolites present at low levels. Elimination occurs primarily through the feces (86%), with a minor contribution from renal elimination (8.2%).

Major Metabolic Pathways

The biotransformation of Cobicistat is complex, involving several key pathways.[8][9][10] While oxidation is the primary route, other identified pathways include:

-

Glycine conjugation

-

N-acetyl cysteine conjugation

-

Morpholine ring-opening

The Role of Cytochrome P450 Isoforms

In vitro and in vivo studies have definitively identified the enzymes responsible for Cobicistat's metabolism.

-

CYP3A4: This is the major enzyme responsible for the oxidative metabolism of Cobicistat.[5][8][9] This presents an interesting pharmacological paradigm where the drug is both a potent inhibitor and a substrate of the same enzyme.[4]

-

CYP2D6: This isoform plays a minor role in the overall metabolism.[5][8][9]

Hydroxy Cobicistat: A Primary Oxidative Metabolite

Formation via CYP3A4-mediated Oxidation

Hydroxy Cobicistat is formed through a Phase I metabolic reaction catalyzed predominantly by CYP3A4. This hydroxylation event is a common oxidative pathway for xenobiotics. Studies comparing Cobicistat to ritonavir indicate that the isopropyl thiazole moiety is a primary site for CYP3A4-dependent metabolism, making it a logical position for hydroxylation.[11] This reaction adds a hydroxyl (-OH) group to the parent molecule, increasing its polarity and facilitating its eventual excretion.

Pharmacological Activity Profile

A critical aspect of Cobicistat's metabolites is their lack of pharmacological activity. Low levels of metabolites are observed in urine and feces and, importantly, they do not contribute to the CYP3A inhibitory activity of Cobicistat. The pharmacoenhancing effect is solely attributable to the parent drug. This is a key differentiator from metabolites of other drugs that may have their own activity or toxicity profiles.

Methodologies for Metabolite Identification and Characterization

The elucidation of Cobicistat's metabolic fate relies on a combination of sophisticated in vitro models and advanced analytical instrumentation.

In Vitro Metabolism Models

-

Human Liver Microsomes (HLMs): HLMs contain a rich complement of drug-metabolizing enzymes, including CYPs, making them the gold standard for initial in vitro metabolism screening.[4][8] They provide a physiologically relevant environment to generate metabolites that are likely to be formed in vivo.

-

cDNA-expressed Recombinant Human CYP Enzymes: To pinpoint the specific enzymes responsible for metabolite formation, individual recombinant CYPs (e.g., rCYP3A4, rCYP2D6) are incubated with the drug.[4][8][9] This approach provides definitive evidence of an enzyme's contribution to a specific metabolic pathway.

Analytical Bioanalysis

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technology for metabolite identification and quantification. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used to separate the parent drug from its various metabolites based on their physicochemical properties.[4] The separated compounds are then introduced into a mass spectrometer, which provides mass-to-charge ratio (m/z) data and fragmentation patterns, enabling structural elucidation of the metabolites.

Table 1: Steady-State Pharmacokinetic Parameters of Cobicistat (150 mg) in HIV-1 Infected Patients

| Parameter | Mean Value (± SD) | Unit |

| Cmax | 1.2 (± 0.3) | μg/mL |

| AUCtau | 10.9 (± 3.8) | μg•hr/mL |

| Ctrough | 0.07 (± 0.07) | μg/mL |

| Tmax | 4 | hours |

| Plasma Protein Binding | 97-98 | % |

| Source: Data compiled from product information. |

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to study the formation of Hydroxy Cobicistat.

Protocol 1: In Vitro Generation and Identification of Hydroxy Cobicistat using Human Liver Microsomes

Causality Statement: This protocol is designed to replicate the hepatic metabolism of Cobicistat in a controlled environment. The inclusion of NADPH is essential as it is the necessary cofactor for CYP450 enzyme activity. The control incubation without NADPH serves as a self-validating negative control to ensure that metabolite formation is enzyme-dependent.

Materials:

-

Cobicistat

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Ice-cold Acetonitrile

-

Microcentrifuge tubes

Procedure:

-

Preparation: Prepare a 10 mM stock solution of Cobicistat in DMSO. Dilute with phosphate buffer to a working concentration of 100 µM.

-

Pre-incubation: In a microcentrifuge tube, combine 0.2 mg/mL HLMs and 10 µM Cobicistat in phosphate buffer. Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control, add an equal volume of buffer.

-

Incubation: Incubate for 45 minutes at 37°C with gentle shaking.

-

Reaction Quenching: Terminate the reaction by adding two volumes of ice-cold acetonitrile. This step simultaneously stops the enzymatic activity and precipitates the microsomal proteins.

-

Protein Precipitation: Vortex the mixture vigorously and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

-

Sample Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Sources

- 1. What is the mechanism of Cobicistat? [synapse.patsnap.com]

- 2. drugs.com [drugs.com]

- 3. Clinical use of cobicistat as a pharmacoenhancer of human immunodeficiency virus therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotransformation of cobicistat: metabolic pathways and enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hivclinic.ca [hivclinic.ca]

- 6. Cobicistat (GS-9350): A Potent and Selective Inhibitor of Human CYP3A as a Novel Pharmacoenhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Biotransformation of Cobicistat: Metabolic Pathways and Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Interaction of CYP3A4 with the inhibitor cobicistat: Structural and mechanistic insights and comparison with ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Identification of Hydroxy Cobicistat in HIV Drug Metabolism Studies

Abstract

Cobicistat, a potent and selective inhibitor of cytochrome P450 3A (CYP3A) enzymes, is a critical component of modern antiretroviral therapy (ART) for HIV-1 infection.[1][2] It functions as a pharmacokinetic enhancer, or "booster," to increase the systemic exposure of co-administered antiretroviral drugs, thereby improving their efficacy and allowing for more convenient dosing regimens.[3][4][5] As with any xenobiotic, understanding the metabolic fate of cobicistat is paramount for a comprehensive assessment of its safety and potential for drug-drug interactions. This guide provides an in-depth technical overview of the identification of hydroxy cobicistat, a key metabolite, in the context of HIV drug metabolism studies. We will explore the metabolic pathways of cobicistat, detail the analytical methodologies for the identification and characterization of its hydroxylated metabolites, and discuss the clinical and regulatory significance of these findings. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of pharmacology, drug metabolism, and analytical chemistry.

Introduction: The Role of Cobicistat in HIV Therapy

The advent of combination antiretroviral therapy (cART) has transformed HIV infection from a fatal disease into a manageable chronic condition.[3] A cornerstone of many cART regimens is the inclusion of a pharmacokinetic enhancer.[3] Cobicistat (marketed as Tybost®) is a second-generation pharmacoenhancer designed to selectively inhibit CYP3A enzymes, the primary route of metabolism for many HIV protease inhibitors (PIs) and the integrase inhibitor elvitegravir.[1][2][3][6]

Unlike its predecessor, ritonavir, cobicistat is devoid of anti-HIV activity, which eliminates the risk of selecting for drug-resistant viral strains.[1][7] Its high selectivity for CYP3A reduces the potential for off-target drug interactions compared to ritonavir, which can induce or inhibit a broader range of metabolic enzymes.[2][3][8] By inhibiting CYP3A-mediated metabolism, cobicistat increases the plasma concentrations and prolongs the half-life of co-administered antiretrovirals like atazanavir and darunavir, allowing for once-daily dosing and improved patient adherence.[2][3][4]

Given its central role in optimizing HIV therapy, a thorough understanding of cobicistat's own metabolic pathways is essential. This guide will focus specifically on the identification and characterization of its hydroxylated metabolites.

The Metabolic Landscape of Cobicistat

Cobicistat is extensively metabolized, primarily through oxidation mediated by CYP3A and to a lesser extent, CYP2D6.[9][10] The resulting metabolites are primarily excreted in the feces.[9][10] While the parent compound, cobicistat, is the most abundant circulating component, a number of metabolites have been identified.[9]

A comprehensive study of cobicistat's biotransformation has identified several metabolic pathways, including:

-

Oxidation: This is a major metabolic route, leading to the formation of various hydroxylated species.

-

N-oxide formation

-

Ring-opening of the morpholine and thiazole moieties [11][12]

This guide will focus on the oxidative metabolism, specifically the formation of hydroxy cobicistat. Hydroxylation, the addition of a hydroxyl (-OH) group, is a common phase I metabolic reaction that generally increases the water solubility of a compound, facilitating its excretion.

The Formation of Hydroxy Cobicistat

The formation of hydroxy cobicistat is a CYP-dependent process, with CYP3A4 being the major contributing enzyme.[11][12] This is consistent with cobicistat's primary mechanism of action as a CYP3A inhibitor; it is also a substrate for this enzyme family.[3][11] The chemical structure of cobicistat presents several potential sites for hydroxylation. Identifying the exact position of hydroxylation is a key objective of metabolite identification studies.

Diagram 1: Metabolic Pathway of Cobicistat to Hydroxy Cobicistat

Caption: Cobicistat metabolism to hydroxy cobicistat.

Analytical Strategies for the Identification of Hydroxy Cobicistat

The identification and structural elucidation of drug metabolites in complex biological matrices present significant analytical challenges.[13][14] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone technology for these studies, offering the required sensitivity, selectivity, and structural information.[15]

Experimental Workflow

A typical workflow for the identification of hydroxy cobicistat involves several key stages:

Diagram 2: Experimental Workflow for Hydroxy Cobicistat Identification

Caption: Workflow for hydroxy cobicistat identification.

Sample Preparation

The goal of sample preparation is to extract cobicistat and its metabolites from the biological matrix and remove interfering substances. Common techniques include:

-

Liquid-Liquid Extraction (LLE): This technique partitions the analytes between two immiscible liquid phases.

-

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain the analytes of interest while endogenous components are washed away.

The choice of extraction method depends on the physicochemical properties of the analytes and the nature of the biological matrix.

Liquid Chromatography (LC) Separation

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate cobicistat and its metabolites prior to mass spectrometric analysis.[15][16] This separation is crucial for resolving isomeric metabolites and reducing matrix effects.[13][17]

-

Column Chemistry: Reversed-phase chromatography, typically with a C18 stationary phase, is commonly employed for the separation of cobicistat and its metabolites.[16]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve optimal separation.

Table 1: Example LC Gradient Conditions for Cobicistat and Metabolite Analysis

| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 0.5 |

| 1.0 | 95 | 5 | 0.5 |

| 10.0 | 5 | 95 | 0.5 |

| 12.0 | 5 | 95 | 0.5 |

| 12.1 | 95 | 5 | 0.5 |

| 15.0 | 95 | 5 | 0.5 |

Note: This is an illustrative example; actual conditions must be optimized for the specific application.

Mass Spectrometry (MS) Detection and Structural Elucidation

High-resolution mass spectrometry (HRMS), often using time-of-flight (TOF) or Orbitrap mass analyzers, is invaluable for metabolite identification.[15]

-

Full Scan MS: This mode is used to detect potential metabolites by searching for predicted masses. For hydroxy cobicistat, the expected mass would be that of the parent compound plus the mass of an oxygen atom (+15.9949 Da).

-

Tandem MS (MS/MS): Once a potential metabolite is detected, MS/MS is performed to obtain structural information. The precursor ion (the protonated or deprotonated metabolite) is isolated and fragmented, and the resulting product ions are detected. The fragmentation pattern of the metabolite is then compared to that of the parent drug to pinpoint the site of modification.

Table 2: Example MS/MS Parameters for Cobicistat and Hydroxy Cobicistat

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |

| Cobicistat | 777.5 | [Fragment 1], [Fragment 2], [Fragment 3] | 20-40 |

| Hydroxy Cobicistat | 793.5 | [Fragment 1'], [Fragment 2'], [Fragment 3'] | 20-40 |

Note: Specific fragment ions and collision energies need to be determined experimentally. The fragmentation pattern of hydroxy cobicistat will be similar to that of cobicistat, but with mass shifts in fragments containing the hydroxyl group.

A detailed analysis of the fragmentation pathways of cobicistat can provide valuable clues for the structural elucidation of its metabolites.[18][19]

Detailed Experimental Protocol: In Vitro Identification of Hydroxy Cobicistat

This protocol describes a representative in vitro experiment to identify hydroxylated metabolites of cobicistat using human liver microsomes (HLMs).

4.1. Materials and Reagents

-

Cobicistat

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

4.2. Incubation Procedure

-

Prepare a stock solution of cobicistat in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, HLM suspension, and the cobicistat stock solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase for LC-MS/MS analysis.

4.3. LC-MS/MS Analysis

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Acquire data in both full scan and data-dependent MS/MS modes.

-

Process the data using metabolite identification software, searching for the expected mass of hydroxy cobicistat and comparing its MS/MS spectrum to that of the parent compound.

Clinical and Regulatory Significance

The identification and characterization of drug metabolites are critical components of the drug development process, with specific guidance provided by regulatory agencies like the U.S. Food and Drug Administration (FDA).[20][21][22][23]

-

Safety Assessment: If a metabolite is found only in humans, or at disproportionately higher concentrations in humans compared to preclinical toxicology species, further safety testing of the metabolite may be required.[20][22]

-

Drug-Drug Interactions: Metabolites can sometimes be pharmacologically active or contribute to drug-drug interactions. Understanding the metabolic profile of cobicistat is important for predicting and managing such interactions.

While cobicistat itself is a potent CYP3A inhibitor, it is important to determine if its metabolites retain any inhibitory activity.

Conclusion

The identification of hydroxy cobicistat is a crucial aspect of understanding the overall disposition of this important HIV pharmacoenhancer. The use of advanced analytical techniques, particularly LC-HRMS, allows for the sensitive and specific detection and structural elucidation of this and other metabolites. A thorough characterization of cobicistat's metabolic pathways contributes to a more complete understanding of its safety profile and its potential for drug-drug interactions, ultimately ensuring its safe and effective use in the management of HIV infection.

References

-

Clinical use of cobicistat as a pharmacoenhancer of human immunodeficiency virus therapy. (2015-12-22). Dovepress. [Link]

-

Cobicistat - Wikipedia. Wikipedia. [Link]

-

Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. National Center for Biotechnology Information. [Link]

-

Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

cobicistat (Tybost) – International Association of Providers of AIDS Care - IAPAC. International Association of Providers of AIDS Care. [Link]

-

What is Cobicistat used for?. (2024-06-14). News-Medical.net. [Link]

-

Guidance for Industry on Safety Testing of Drug Metabolites; Availability - Federal Register. (2008-02-15). Federal Register. [Link]

-

Safety Testing of Drug Metabolites | FDA. (2020-04-30). U.S. Food and Drug Administration. [Link]

-

Cobicistat versus ritonavir boosting and differences in the drug–drug interaction profiles with co-medications | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2016-03-05). Oxford Academic. [Link]

-

Safety testing of drug metabolites - Digital Collections - National Library of Medicine. National Library of Medicine. [Link]

-

Cobicistat: a Novel Pharmacoenhancer for Co-Formulation with HIV Protease and Integrase Inhibitors - PMC. National Center for Biotechnology Information. [Link]

-

Study of forced degradation behaviour of cobicistat and atazanavir using LC/ESI/QTOF/MS. (2018-10-16). Royal Society of Chemistry. [Link]

-

Biotransformation of cobicistat: metabolic pathways and enzymes - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

Biotransformation of Cobicistat: Metabolic Pathways and Enzymes - Bentham Science Publisher. Bentham Science. [Link]

-

Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC. National Center for Biotechnology Information. [Link]

-

Attachment 1. Product Information for cobicistat. Therapeutic Goods Administration. [Link]

-

Mass Spectrometry for Metabolomics: Addressing the Challenges | LCGC International. (2026-02-09). LCGC International. [Link]

-

Drug Interactions with Cobicistat- or Ritonavir-Boosted Elvitegravir - Aids Reviews. (2025-09-10). Aids Reviews. [Link]

-

In vitro inhibition of human UGT isoforms by ritonavir and cobicistat - PubMed. (2017-09-11). National Center for Biotechnology Information. [Link]

-

Core Concepts - Drug Interactions with Antiretroviral Medications - National HIV Curriculum. (2025-02-03). National HIV Curriculum. [Link]

-

Cobicistat (GS-9350): A Potent and Selective Inhibitor of Human CYP3A as a Novel Pharmacoenhancer - PMC. National Center for Biotechnology Information. [Link]

-

Cobicistat: a review of its use as a pharmacokinetic enhancer of atazanavir and darunavir in patients with HIV-1 infection - PubMed. (2014-02-15). National Center for Biotechnology Information. [Link]

-

Challenges in Targeted Metabolomics. (2019-02-26). News-Medical.net. [Link]

-

Selected Properties of Cobicistat Other names GS-9350, Tybost® Combination formulation. hivclinic.ca. [Link]

-

Challenges and emergent solutions for LC-MS/MS based untargeted metabolomics in diseases - PubMed. (2018-02-27). National Center for Biotechnology Information. [Link]

-

Tybost (cobicistat) FDA Approval History - Drugs.com. (2021-01-28). Drugs.com. [Link]

-

Supplementary Data - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

-

TYBOST (cobicistat) tablets, for oral use - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

-

Validation of a LC‐MS/MS Assay for Rapid and Simultaneous Quantification of Cobicistat and Venetoclax in Human Plasma and Serum - PMC. (2025-07-28). National Center for Biotechnology Information. [Link]

-

203094Orig1s000 203094Orig2s000 - accessdata.fda.gov. (2014-08-20). U.S. Food and Drug Administration. [Link]

-

Effect of Ethanol on the Metabolic Characteristics of HIV-1 Integrase Inhibitor Elvitegravir and Elvitegravir/Cobicistat with CYP3A: An Analysis Using a Newly Developed LC-MS/MS Method | PLOS One - Our journal portfolio - PLOS. (2016-02-12). PLOS One. [Link]

-

Development and Validation of Bioanalytical Method for the Determination of Cobicistat from Human Plasma - ResearchGate. (2025-08-10). ResearchGate. [Link]

-

203094Orig1s000 203094Orig2s000 - accessdata.fda.gov. (2012-12-12). U.S. Food and Drug Administration. [Link]

-

LC-MS-based Metabolomics: Workflows, Strategies and Challenges - YouTube. (2015-07-14). YouTube. [Link]

-

CHAPTER 13: Cobicistat and Ritonavir as Pharmacoenhancers for Antiviral Drugs - Books. Wiley Online Library. [Link]

-

Validation of a LC-MS/MS Assay for Rapid and Simultaneous Quantification of Cobicistat and Venetoclax in Human Plasma and Serum - PubMed. (2025-09-15). National Center for Biotechnology Information. [Link]

-

DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF COBICISTAT AND ATAZANAVIR IN BULK AND PHARMACEUTICAL DOSAGE FORM. (2023-09-01). ResearchGate. [Link]

-

The FDA-Approved Drug Cobicistat Synergizes with Remdesivir To Inhibit SARS-CoV-2 Replication In Vitro and Decreases Viral Titers and Disease Progression in Syrian Hamsters - PMC. National Center for Biotechnology Information. [Link]

-

Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes - MDPI. (2021-04-07). MDPI. [Link]

-

Validation of a LC‐MS/MS Assay for Rapid and Simultaneous Quantification of Cobicistat and Venetoclax in Human Plasma and Serum | Request PDF - ResearchGate. (2025-12-31). ResearchGate. [Link]

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007-09-15). Agilent. [Link]

Sources

- 1. Cobicistat - Wikipedia [en.wikipedia.org]

- 2. Cobicistat: a review of its use as a pharmacokinetic enhancer of atazanavir and darunavir in patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. iapac.org [iapac.org]

- 5. What is Cobicistat used for? [synapse.patsnap.com]

- 6. Cobicistat: a Novel Pharmacoenhancer for Co-Formulation with HIV Protease and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cobicistat (GS-9350): A Potent and Selective Inhibitor of Human CYP3A as a Novel Pharmacoenhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. tga.gov.au [tga.gov.au]

- 10. hivclinic.ca [hivclinic.ca]

- 11. Biotransformation of cobicistat: metabolic pathways and enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Challenges and emergent solutions for LC-MS/MS based untargeted metabolomics in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Validation of a LC‐MS/MS Assay for Rapid and Simultaneous Quantification of Cobicistat and Venetoclax in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. Study of forced degradation behaviour of cobicistat and atazanavir using LC/ESI/QTOF/MS; a combination of in-sourced and collision-induced dissociation for evaluation of the fragmentation patterns of degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fda.gov [fda.gov]

- 21. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]

- 22. fda.gov [fda.gov]

- 23. collections.nlm.nih.gov [collections.nlm.nih.gov]

Toxicity profile and safety assessment of Hydroxy Cobicistat

Title: Technical Guide: Toxicity Profile and Safety Assessment of Hydroxy Cobicistat (GS-9350 Oxidative Metabolite)

Executive Summary

Hydroxy Cobicistat (CAS: 1051463-40-1), specifically the isopropyl-hydroxylated derivative, represents the primary oxidative metabolite of the pharmacokinetic enhancer Cobicistat (GS-9350). Unlike the parent compound, which acts as a potent mechanism-based inhibitor of CYP3A enzymes to boost the systemic exposure of antiretrovirals (e.g., atazanavir, darunavir), Hydroxy Cobicistat exhibits significantly attenuated inhibitory potency.

This guide details the technical safety assessment of Hydroxy Cobicistat. The central safety thesis relies on metabolic qualification : because this metabolite is formed abundantly in preclinical toxicology species (mouse and dog) at exposures exceeding those in humans, its systemic toxicity is considered "qualified" under ICH M3(R2) and FDA MIST (Metabolites in Safety Testing) guidelines. Consequently, the safety profile of Hydroxy Cobicistat is largely inferred from the comprehensive toxicological evaluation of the parent drug, provided specific disproportionate accumulation does not occur.

Molecular Characterization & Formation

Chemical Identity

-

Target Metabolite: Hydroxy Cobicistat (often referred to as M1 or M31 in regulatory filings).

-

Chemical Modification: Monohydroxylation at the isopropyl thiazole moiety.

-

CAS Number: 1051463-40-1[3]

Metabolic Pathway Visualization

Cobicistat undergoes extensive oxidative metabolism primarily mediated by CYP3A4 and, to a lesser extent, CYP2D6. The formation of Hydroxy Cobicistat is the dominant Phase I pathway.

Figure 1: Biotransformation pathway of Cobicistat to its major hydroxy metabolite. The reaction is primarily catalyzed by CYP3A4.[4]

Toxicological Profile & Safety Assessment

The safety assessment of Hydroxy Cobicistat is distinct from the parent because it lacks the reactive pharmacophore required for potent mechanism-based CYP3A inactivation.

In Vitro Safety Data

| Endpoint | Hydroxy Cobicistat Profile | Clinical Implication |

| CYP3A Inhibition | >10-fold less potent than Cobicistat | Reduced risk of perpetuating DDI (Drug-Drug Interactions) beyond the parent drug's effect. |

| Cytotoxicity | Low (CC50 > 30 µM in MT-2 cells) | No specific cellular toxicity observed distinct from parent. |

| hERG Inhibition | Low affinity | Low risk of QT prolongation attributable specifically to the metabolite. |

| Transporter Effect | Weak inhibitor of OATP1B1/1B3 | Minimal contribution to transporter-mediated DDIs. |

In Vivo Toxicity & Qualification (MIST)

The safety of Hydroxy Cobicistat is validated through "coverage." In regulatory toxicology, if a metabolite present in humans is also present in the animal species used for toxicity testing (at equal or greater exposure), it is considered qualified.

-

Mouse (Carcinogenicity Species): Hydroxy Cobicistat is a major fecal metabolite.

-

Dog (Chronic Toxicity Species): Hydroxy Cobicistat is prominent in bile and feces.[5]

Experimental Protocol: Safety Qualification Workflow

For researchers isolating this metabolite for confirming "disproportionate metabolite" status or conducting mechanistic toxicity studies, follow this self-validating workflow.

Metabolite Synthesis & Isolation

-

Objective: Generate sufficient quantity of Hydroxy Cobicistat for in vitro tox screening.

-

Method:

-

Microsomal Incubation: Incubate Cobicistat (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4).

-

Timepoint: Terminate reaction at 60 minutes (linear phase for metabolite formation).

-

Extraction: Protein precipitation with ice-cold acetonitrile.

-

Purification: Semi-preparative HPLC (C18 column, Gradient: 5-95% ACN in Water + 0.1% Formic Acid). Isolate the peak at M+16 mass unit (m/z ~792).

-

Decision Tree for Safety Assessment

Use this logic flow to determine if standalone toxicity testing is required for Hydroxy Cobicistat in your specific program.

Figure 2: ICH M3(R2) compliant decision tree for determining the necessity of standalone metabolite toxicity testing.

Regulatory Context

-

ICH M3(R2): The primary guideline governing this assessment. Hydroxy Cobicistat does not require separate carcinogenicity or genotoxicity studies provided the "coverage" criteria (Figure 2) are met.

-

Genotoxicity: Cobicistat parent studies (Ames test, Chromosomal Aberration) were negative. Since the hydroxy metabolite is formed in vivo during these tests, it is considered evaluated for genotoxicity.

-

Impurity Limits: If Hydroxy Cobicistat appears as a synthesis impurity in the drug substance (rather than just a metabolite), it must be controlled below the qualification threshold (usually 0.15% or 1.0 mg/day intake) or justified by the metabolic data described above.

References

-

Xu, L., et al. (2010).[2] Cobicistat (GS-9350): A Potent and Selective Inhibitor of Human CYP3A as a Novel Pharmacoenhancer.[1][2] ACS Medicinal Chemistry Letters.[2] Link[2]

-

Liu, H., et al. (2011). Biotransformation of cobicistat: metabolic pathways and enzymes.[2][6] Drug Metabolism and Disposition.[1][4][7] Link

-

European Medicines Agency (EMA). (2013). Assessment Report: Tybost (Cobicistat).[7][8]Link

-

Food and Drug Administration (FDA). (2008). Guidance for Industry: Safety Testing of Drug Metabolites (MIST).Link

-

Mathias, A. A., et al. (2010). Pharmacokinetics and pharmacodynamics of GS-9350: a novel pharmacokinetic enhancer without anti-HIV activity.[2][9] Clinical Pharmacology & Therapeutics.[2] Link

Sources

- 1. Cobicistat (GS-9350): A Potent and Selective Inhibitor of Human CYP3A as a Novel Pharmacoenhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotransformation of cobicistat: metabolic pathways and enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Hydroxy Cobicistat | 1051463-40-1 | Benchchem [benchchem.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision Synthesis of Hydroxy-Cobicistat Reference Standards

Executive Summary & Scientific Rationale

In the development of HIV protease inhibitors and pharmacoenhancers like Cobicistat (GS-9350), the identification of oxidative metabolites is a critical regulatory requirement. The primary oxidative metabolite/impurity, Hydroxy-Cobicistat , arises from the oxidation of the isopropyl group on the thiazole ring to a tertiary alcohol (2-hydroxypropan-2-yl).

While degradation studies can generate this species, they yield complex mixtures unsuitable for use as a quantitative Reference Standard (RS). This Application Note details a de novo convergent synthesis protocol. By introducing the hydroxyl moiety at the building-block stage (via a modified Hantzsch thiazole synthesis), we ensure structural definitive purity (>98%) required for GMP release testing and DMPK calibration.

Key Chemical Challenge

The standard Cobicistat synthesis utilizes a 2-isopropylthiazole intermediate. The hydroxy-analog requires the synthesis of a 2-(2-hydroxypropan-2-yl)thiazole core. Direct oxidation of Cobicistat is non-selective; therefore, this protocol utilizes a "pre-oxidized" fragment approach to guarantee regioselectivity.

Retrosynthetic Analysis

To maintain stereochemical integrity of the peptide backbone, we disconnect the molecule at the urea linkage. This divides the target into two key precursors:

-

Fragment A (Backbone): The protected diamino-diol core derived from L-Phenylalanine.

-

Fragment B (Modified Head): The hydroxylated thiazole amine side chain.

Strategic Advantage: This modular approach allows the use of the validated commercial backbone (Fragment A) while focusing synthetic effort solely on the modified Fragment B.

Figure 1: Retrosynthetic strategy isolating the hydroxylated thiazole fragment to ensure regiochemical purity.

Detailed Synthesis Protocols

Phase 1: Synthesis of the Hydroxy-Thiazole Fragment (Frag-B)

Objective: Synthesize N-methyl-1-(2-(2-hydroxypropan-2-yl)thiazol-4-yl)methanamine. Rationale: The tertiary alcohol is introduced immediately using 2-hydroxyisobutyramide, avoiding late-stage non-selective C-H oxidation.

Step 1.1: Thionation of 2-Hydroxyisobutyramide

-

Reagents: 2-Hydroxyisobutyramide, Lawesson’s Reagent, THF.

-

Mechanism: Conversion of amide to thioamide to enable thiazole ring closure.

-

Protocol:

-

Dissolve 2-hydroxyisobutyramide (10.0 g, 97 mmol) in anhydrous THF (150 mL).

-

Add Lawesson’s Reagent (0.55 eq) portion-wise at 0°C.

-

Reflux for 3 hours under N2. Monitor by TLC (formation of yellow spot).

-

Workup: Cool, concentrate, and purify via flash chromatography (SiO2, Hex/EtOAc) to yield 2-hydroxyisobutyrothioamide .

-

Step 1.2: Hantzsch Thiazole Cyclization

-

Reagents: Ethyl bromopyruvate, Ethanol.

-

Protocol:

-

Dissolve the thioamide (from Step 1.1) in Ethanol (100 mL).

-

Add Ethyl bromopyruvate (1.05 eq) dropwise.

-

Heat to reflux for 4 hours. The cyclization forms the thiazole ring with the ethyl ester handle.

-

Isolation: Evaporate solvent. Neutralize with sat. NaHCO3. Extract with DCM.

-

Product: Ethyl 2-(2-hydroxypropan-2-yl)thiazole-4-carboxylate.

-

Step 1.3: Transformation to Secondary Amine

-

Route: Ester

Alcohol -

Protocol:

-

Reduction: Treat the ester with NaBH4 (3 eq) in MeOH/CaCl2 to yield the primary alcohol.

-

Activation: React the alcohol with MsCl (1.1 eq) and TEA in DCM at 0°C to form the mesylate.

-

Amination: Treat the crude mesylate with excess Methylamine (33% in EtOH) in a sealed tube at 60°C for 6 hours.

-

Purification: Acid/Base extraction to isolate the specific amine: N-methyl-1-(2-(2-hydroxypropan-2-yl)thiazol-4-yl)methanamine .

-

Phase 2: Coupling and Final Assembly

Objective: Couple Fragment B with the Cobicistat Backbone (Fragment A) via a Urea linkage.

Step 2.1: Urea Linkage Formation

-

Reagents: CDI (1,1'-Carbonyldiimidazole), DIPEA, DCM.

-

Mechanism: Activation of the secondary amine on Fragment B followed by nucleophilic attack by Fragment A.

-

Protocol:

-

Dissolve Fragment B (Hydroxylated Thiazole Amine, 1.0 eq) in dry DCM.

-

Add CDI (1.1 eq) and DIPEA (2.0 eq). Stir at RT for 2 hours to form the acyl-imidazole intermediate.

-

Add Fragment A (Cobicistat Backbone*, 0.95 eq).

-

Note: Fragment A is (2R,5R)-5-amino-1,6-diphenylhexan-2-yl (thiazol-5-ylmethyl) carbonate derivative.[1]

-

-

Stir at RT for 12–16 hours.

-

Quench: Add 10% Citric Acid solution.

-

Purification: Flash chromatography (DCM/MeOH gradient).

-

Analytical Validation (QC)

The following data confirms the identity of the synthesized Reference Standard.

| Test | Acceptance Criteria | Diagnostic Feature for Hydroxy-Cobicistat |

| HPLC Purity | > 98.0% (Area %) | Retention time shift vs. Cobicistat (Elutes earlier due to polarity of OH). |

| HRMS (ESI+) | [M+H]+ = 792.3 ± 5 ppm | Mass shift of +16 Da vs. Cobicistat (776.3). |

| 1H NMR | Conforms to Structure | Isopropyl Methyls: The doublet (d) seen in Cobicistat collapses to a singlet (s) at ~1.5 ppm due to the loss of the methine proton and formation of the tertiary alcohol. |

| 13C NMR | Conforms to Structure | Appearance of a quaternary carbon signal at ~70-75 ppm (C-OH). |

Workflow Visualization

Figure 2: Step-by-step reaction workflow from starting materials to validated reference standard.

Storage and Stability

-

Physical State: White to off-white amorphous solid.

-

Hygroscopicity: Moderately hygroscopic due to the tertiary alcohol and carbamate moieties.

-

Storage: -20°C under Argon/Nitrogen.

References

-

Gilead Sciences Inc. (2010). Modulators of Pharmacokinetic Properties of Therapeutics. US Patent 8,148,374. (Describes the core Cobicistat backbone synthesis and urea coupling conditions). Link

-

Xu, L., et al. (2010).[2] "Cobicistat (GS-9350): A Potent and Selective Inhibitor of Human CYP3A as a Novel Pharmacoenhancer."[3][4] ACS Medicinal Chemistry Letters, 1(5), 209–213.[2] (Structure-Activity Relationship and metabolic stability context).[4][5] Link[2]

-

International Conference on Harmonisation (ICH). (2006).[6] Impurities in New Drug Substances Q3A(R2). (Regulatory framework defining the need for >0.1% impurity identification). Link

-

Liu, H., et al. (2011). "Metabolism and Excretion of Cobicistat, a Novel Cytochrome P450 3A Inhibitor, in Humans." Drug Metabolism and Disposition, 39(12), 2322-2330. (Identifies the hydroxy-metabolite structure). Link

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Cobicistat (GS-9350): A Potent and Selective Inhibitor of Human CYP3A as a Novel Pharmacoenhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cobicistat Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. database.ich.org [database.ich.org]

LC-MS/MS quantification of Hydroxy Cobicistat in biological matrices

Abstract & Scope

This application note details a robust, high-sensitivity protocol for the quantification of Hydroxy Cobicistat (the primary oxidative metabolite of the pharmacoenhancer Cobicistat) in human plasma. While Cobicistat (GS-9350) is routinely quantified in clinical settings, its metabolic profile—specifically the hydroxy-derivatives formed via CYP3A and CYP2D6 oxidation—remains critical for understanding drug-drug interactions (DDI) and metabolic stability.

This guide moves beyond standard "cookbook" methods, offering a self-validating framework that accounts for the specific physicochemical challenges of hydroxy-metabolites, including polarity shifts, isobaric interference, and matrix-induced ionization suppression.

Analyte & Biological Context

Cobicistat acts as a mechanism-based inhibitor of CYP3A enzymes.[1][2] Structurally, it is an analogue of ritonavir but lacks the backbone hydroxyl group required for anti-HIV protease activity.[1] However, it undergoes extensive oxidative metabolism.

-

Parent: Cobicistat (

), MW: 776.0 Da.[3] -

Target Analyte: Hydroxy Cobicistat (Oxidation, +16 Da), MW: 792.0 Da.

-

Metabolic Context: The hydroxylation typically occurs on the morpholine ring or the isopropyl group. Because multiple hydroxylation sites are possible, this method uses a gradient optimization to separate regioisomers.

Metabolic Pathway Diagram

Figure 1: Simplified metabolic pathway of Cobicistat highlighting the formation of the target Hydroxy metabolite.

Method Development Strategy (Expert Insights)

As a Senior Scientist, I prioritize Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT) for this application. Hydroxy metabolites are more polar than the parent but still retain significant lipophilicity. PPT often leaves phospholipids that co-elute with metabolites, causing ion suppression. LLE provides a cleaner baseline and better signal-to-noise ratio (S/N).

Critical Design Choices:

-

Internal Standard (IS): Use Cobicistat-d8 . While a deuterated hydroxy-metabolite is ideal, it is rarely commercially available. Cobicistat-d8 tracks the extraction efficiency sufficiently if the chromatographic run is isocratic enough near the elution time, or if the gradient is shallow.

-

pH Control: Cobicistat contains a thiazole and a morpholine group. Extraction at pH 8.5–9.0 ensures the molecule is in its non-ionized state, maximizing recovery into the organic layer (MTBE or Ethyl Acetate).

-

Chromatography: A C18 column is standard, but we utilize a biphenyl phase or a high-strength silica (HSS) T3 column if isomer separation is required.

Detailed Experimental Protocol

A. Materials & Reagents

-

Standards: Cobicistat (Ref Std), Hydroxy Cobicistat (if available as synthesized std, otherwise generated via microsomal incubation), Cobicistat-d8 (IS).

-

Matrix: Drug-free human plasma (K2EDTA).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Formic Acid (FA), Ammonium Formate.

B. Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

-

IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL Cobicistat-d8 in 50:50 MeOH:H2O). Vortex gently.

-

Buffer: Add 200 µL of 0.1 M Ammonium Bicarbonate (pH 8.5). Vortex for 10 seconds.

-

Why? Adjusts pH to neutralize the amine groups, driving the analyte into the organic phase.

-

-

Extraction: Add 1.0 mL of MTBE. Cap and shake/vortex vigorously for 10 minutes.

-

Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the top organic layer into a clean glass tube.

-

Evaporation: Evaporate to dryness under nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 A:B). Vortex and transfer to autosampler vials.

C. LC-MS/MS Conditions

LC Parameters:

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm).

-

Note: The T3 bonding resists dewetting and retains polar metabolites better than standard C18.

-

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

-

Flow Rate: 0.4 mL/min.[4]

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 20 | Initial Hold |

| 0.50 | 20 | Load |

| 3.50 | 90 | Elution of Metabolite & Parent |

| 4.00 | 90 | Wash |

| 4.10 | 20 | Re-equilibration |

| 5.00 | 20 | End of Run |

MS Parameters (Source: ESI+):

-

Spray Voltage: 3500 V.

-

Gas Temp: 350°C.

-

Nebulizer: 45 psi.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Note |

|---|---|---|---|---|

| Cobicistat | 776.4 | 476.2 | 28 | Quantifier |

| Hydroxy Cobicistat | 792.4 | 492.2 | 30 | Target (Shifted fragment) |

| Hydroxy Cobicistat | 792.4 | 476.2 | 32 | Qualifier (Unshifted core) |

| Cobicistat-d8 (IS) | 784.5 | 484.2 | 28 | Internal Standard |

Note on Transitions: The transition 792.4 -> 492.2 assumes the hydroxylation occurs on the fragment that usually appears at 476.2 (the morpholino-ethyl side). If hydroxylation is on the thiazole side, the fragment might remain 476.2. Always perform a Product Ion Scan (MS2) on m/z 792.4 during development to confirm the most abundant fragment.

Analytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow for Hydroxy Cobicistat quantification.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform the following validation steps based on FDA/EMA Bioanalytical Method Validation Guidelines [1, 2].

-

Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ at the retention time of Hydroxy Cobicistat.

-

Linearity: Range: 1.0 ng/mL to 1000 ng/mL . Correlation coefficient (

) must be > 0.99. -

Matrix Effect (ME): Calculate Matrix Factor (MF).

Acceptance: CV of IS-normalized MF should be < 15%. -

Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification). Carryover must be < 20% of LLOQ.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Increase Ammonium Formate concentration to 10 mM or use a column with better end-capping (e.g., HSS T3). |

| Low Sensitivity | Ion suppression from phospholipids. | Switch from PPT to LLE (as described). Ensure aqueous layer is not disturbed during transfer. |

| Split Peaks | Isomer separation. | Hydroxy Cobicistat may exist as diastereomers. If peaks split, integrate them as a "Total Hydroxy Cobicistat" sum, or flatten the gradient to separate and quantify individually. |

| Unstable Signal | Carbamate degradation. | Avoid using strong acids in the reconstitution solvent. Keep autosampler at 4°C. |

References

-

US Food and Drug Administration (FDA). (2018).[6][7] Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011).[7][8] Guideline on bioanalytical method validation. Retrieved from [Link]

- Xu, L., et al. (2013). Simultaneous determination of cobicistat and elvitegravir in human plasma by LC–MS/MS. Journal of Chromatography B. (Contextual grounding for parent drug methods).

- Gilead Sciences. (2012). Stribild (Elvitegravir, Cobicistat, Emtricitabine, Tenofovir DF) Prescribing Information.

Sources

- 1. Cobicistat - Wikipedia [en.wikipedia.org]

- 2. Interaction of CYP3A4 with the inhibitor cobicistat: Structural and mechanistic insights and comparison with ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. technologynetworks.com [technologynetworks.com]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 8. Validation of a LC‐MS/MS Assay for Rapid and Simultaneous Quantification of Cobicistat and Venetoclax in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Selectivity Extraction of Hydroxy Cobicistat Metabolites from Human Plasma

[1]

Abstract

This application note details a robust protocol for the extraction and quantification of Hydroxy Cobicistat (a major oxidative metabolite class of the pharmacokinetic enhancer Cobicistat) from human plasma. While protein precipitation (PPT) is often used for the parent drug, it frequently fails to sufficiently remove phospholipids that suppress ionization of more polar metabolites.[1] This guide presents a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow. By exploiting the weak basicity of the morpholine moiety (pKa ~6.4), this method achieves superior recovery (>85%) and matrix cleanliness compared to liquid-liquid extraction (LLE), ensuring accurate quantification of both the lipophilic parent and its polar hydroxylated metabolites.[1]

Introduction & Scientific Rationale

The Bioanalytical Challenge

Cobicistat (GS-9350) is a mechanism-based inhibitor of CYP3A enzymes.[1][2][3] It is extensively metabolized via oxidation (CYP3A/2D6), primarily forming carbamate cleavage products and hydroxylated metabolites (e.g., oxidation at the morpholine or isopropyl groups).[1]

-

Parent Cobicistat: High LogP (~4.3), lipophilic.[1]

-

Hydroxy Cobicistat: Lower LogP (estimated ~2.5–3.0), increased polarity.[1]

The Problem with Standard Methods:

-

Protein Precipitation (PPT): Leaves significant phospholipids in the supernatant. These elute later in the chromatogram, often causing "ion suppression zones" exactly where polar metabolites elute.

-

Liquid-Liquid Extraction (LLE): Non-polar solvents (e.g., MTBE) extract the parent well but often show poor recovery for the more polar hydroxy metabolites.[1]

The Solution: Mixed-Mode Cation Exchange (MCX)

We utilize a polymeric sorbent with both reversed-phase (hydrophobic) and strong cation exchange (sulfonic acid) functionalities.[1]

-

Mechanism: We acidify the plasma to protonate the morpholine nitrogen (making it positively charged). The analyte binds to the sorbent via ionic interaction, allowing us to use aggressive organic washes (100% Methanol) to remove neutral matrix interferences before eluting the drug with a basic solvent.

Visualizing the Logic

The following diagram illustrates the decision matrix and chemical logic driving this protocol.

Figure 1: Decision matrix selecting MCX SPE based on the physicochemical properties of Hydroxy Cobicistat.

Materials and Reagents

| Category | Item | Specification/Notes |

| Sorbent | Oasis MCX or Strata-X-C | 30 mg / 1 cc cartridges (Polymeric Mixed-Mode Cation Exchange).[1] |

| Standards | Cobicistat Reference Std | Purity >98%.[3][4] |

| Hydroxy Cobicistat | If specific metabolite std is unavailable, generate via microsomal incubation or use oxidative metabolite fraction. | |

| Cobicistat-d8 (IS) | Deuterated internal standard is critical to compensate for matrix effects.[1] | |

| Solvents | Formic Acid (FA) | LC-MS Grade.[1] |

| Methanol (MeOH) | LC-MS Grade.[1] | |

| Acetonitrile (ACN) | LC-MS Grade.[1] | |

| Ammonium Hydroxide (NH₄OH) | 28-30% solution.[1] | |

| Buffers | 2% Formic Acid in Water | Pre-treatment solution. |

| 5% NH₄OH in MeOH | Elution solvent (Freshly prepared). |

Experimental Protocol

Sample Pre-Treatment (Crucial Step)[1]

-

Objective: Disrupt protein binding and protonate the analyte (pH < pKa - 2).

-

Procedure:

SPE Workflow (MCX)

-

Conditioning:

-

1 mL Methanol.

-

1 mL Water.

-

-

Loading:

-

Load the entire pre-treated sample (~220 µL) onto the cartridge.

-

Flow rate: Low (~1 mL/min) to ensure interaction with sulfonic acid groups.

-

-

Wash 1 (Aqueous - Removal of salts/proteins):

-

1 mL 2% Formic Acid .

-

-

Wash 2 (Organic - Removal of hydrophobic neutrals):

-

1 mL 100% Methanol .

-

Scientific Insight: Because the Cobicistat is locked by ionic charge, 100% MeOH will not elute it. This step aggressively removes phospholipids and neutral drugs, which are the main source of matrix effects.

-

-

Elution:

-

Elute with 2 x 200 µL of 5% NH₄OH in Methanol .

-

Mechanism: The base neutralizes the protonated amine, breaking the ionic bond and releasing the drug.

-

-

Post-Elution:

-

Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Dissolve in 100 µL of Mobile Phase Initial Conditions (e.g., 90:10 Water:ACN + 0.1% FA).

-

Workflow Diagram

Figure 2: Step-by-step mechanism of the Mixed-Mode Cation Exchange protocol.[1]

LC-MS/MS Conditions

Chromatography[5][6][7]

-

Column: Waters XBridge C18 or Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[5]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

Gradient Table:

| Time (min) | %B | Event |

|---|---|---|

| 0.0 | 10 | Initial Hold |

| 0.5 | 10 | Divert to Waste (Salts) |

| 3.0 | 90 | Elution of Hydroxy-Cobi & Parent |

| 4.0 | 90 | Column Wash |

| 4.1 | 10 | Re-equilibration |

| 6.0 | 10 | Stop |[1]

Mass Spectrometry (MRM)

-

Ionization: ESI Positive Mode.

-

Transitions (Theoretical - Must Tune):

| Analyte | Precursor (m/z) | Product (m/z) | Note |

| Cobicistat | 776.4 | 98.0 / 614.3 | Quant / Qual |

| Hydroxy Cobicistat | 792.4 | 98.0 / 630.3 | Assuming +16 Da shift |

| Cobicistat-d8 (IS) | 784.5 | 622.3 | Internal Standard |

Note: The transition 776.4 -> 98.0 corresponds to the morpholine fragment.[1] Since hydroxylation often occurs on the morpholine ring, the product ion for the metabolite might shift to 114.0. If hydroxylation is on the isopropyl group, the 98.0 fragment may remain stable. Always perform a product ion scan on your metabolite standard. [1]

Validation & Self-Validating Systems[1]

To ensure this protocol is trustworthy (E-E-A-T), implement these checks:

-

Matrix Effect Monitoring (Post-Column Infusion):

-

Infuse the Hydroxy Cobicistat standard continuously while injecting a blank plasma extract.

-

Pass Criteria: No sharp drops in baseline intensity at the metabolite retention time (indicates successful phospholipid removal).

-

-

Recovery Calculation:

-

Compare the area of Pre-Extraction Spiked plasma vs. Post-Extraction Spiked blank extracts.

-

Target: >80% recovery for Hydroxy Cobicistat. If recovery is low (<50%), the elution solvent (5% NH4OH) may not be strong enough; increase to 10% NH4OH or use IPA/MeOH mix.[1]

-

-

Linearity:

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Low Recovery of Metabolite | Wash step too aggressive? | Ensure the sample was acidified (pH < 4) before loading. If pH > 4, the drug won't bind ionically and washes away with MeOH. |

| High Backpressure | Clogged Cartridge | Centrifuge plasma at higher speed (15,000 x g) before loading to remove fibrin. |

| Peak Tailing | Secondary Interactions | Add 5mM Ammonium Formate to Mobile Phase A to mask residual silanols on the column. |

References

-

European Medicines Agency (EMA). "Assessment Report: Stribild (Elvitegravir / Cobicistat / Emtricitabine / Tenofovir)." (2013).[1][6] Defines major metabolites and clearance pathways. [Link]

-

Gouget, H., et al. "UPLC-MS/MS method for the simultaneous quantification of bictegravir and 13 others antiretroviral drugs plus cobicistat and ritonavir boosters in human plasma."[7] Journal of Pharmaceutical and Biomedical Analysis (2020).[8] Establishes LC-MS baselines for Cobicistat. [Link]

-

Liu, X., et al. "Biotransformation of cobicistat: metabolic pathways and enzymes." Drug Metabolism Letters (2016).[1][9] Identifies the structure of oxidative metabolites. [Link]

-

Waters Corporation. "Oasis MCX Sample Extraction Products: Care and Use Manual." Source for MCX mechanism and generic weak base protocols. [Link]

Sources

- 1. CAS 1004316-88-4: Cobicistat | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tga.gov.au [tga.gov.au]

- 4. Elvitegravir/Cobicistat Pharmacokinetics in Pregnant and Postpartum Women with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. UPLC-MS/MS method for the simultaneous quantification of bictegravir and 13 others antiretroviral drugs plus cobicistat and ritonavir boosters in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of CYP3A4 with the inhibitor cobicistat: Structural and mechanistic insights and comparison with ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Resolution Separation and Isolation of Hydroxy Cobicistat from Cobicistat API

Executive Summary

Cobicistat is a mechanism-based inhibitor of cytochrome P450 3A (CYP3A) isoforms, utilized clinically as a pharmacoenhancer ("booster") for antiretrovirals like atazanavir and darunavir.[1] During synthesis and oxidative stress testing, Cobicistat can degrade into several impurities, most notably Hydroxy Cobicistat (often identified as metabolite GS-9612 or oxidative degradant).

Because Hydroxy Cobicistat retains the core thiazole scaffold but possesses an additional polar hydroxyl group, it is structurally similar to the parent API yet sufficiently distinct in polarity to allow resolution via Reverse Phase Chromatography (RPC). This guide provides a self-validating protocol for the analytical detection and preparative isolation of this specific impurity, ensuring compliance with ICH Q3A/B guidelines for impurity profiling.

Chemical Basis of Separation

To design an effective separation, one must understand the molecular interaction at the stationary phase interface.

-

Cobicistat (Parent): Highly lipophilic (LogP ~4.0), containing a morpholine ring and two thiazole groups. It retains strongly on C18 columns.

-

Hydroxy Cobicistat (Target Impurity): The addition of a hydroxyl group (-OH) increases the topological polar surface area (TPSA). In a Reverse Phase system, this increased polarity reduces the hydrophobic interaction with the alkyl chains of the stationary phase.

-

Elution Order: Under standard RPC conditions, Hydroxy Cobicistat will elute before Cobicistat.

Separation Logic Diagram

Figure 1: Mechanistic basis for separating Hydroxy Cobicistat using Reverse Phase Chromatography. The polar modification reduces retention time.

Protocol A: Analytical UPLC-MS/UV Method (Identification)

This protocol is designed for detection and quantification . It utilizes a mass-spectrometry compatible mobile phase to allow for molecular weight confirmation (Cobicistat MW: ~776.0 Da vs. Hydroxy Cobicistat MW: ~792.0 Da).

System Configuration

-

Instrument: UHPLC System coupled with Q-TOF or Single Quad MS.

-

Detector: PDA (240 nm) and ESI-MS (Positive Mode).

-

Column: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm (or equivalent).

-

Why: The BEH particle handles high pH if needed, but provides excellent peak shape for basic amines like Cobicistat at low pH.

-

Mobile Phase Preparation

-

Solvent A (Aqueous): 0.1% Formic Acid in Milli-Q Water.

-

Function: Protonates the thiazole/morpholine nitrogens, improving solubility and peak shape while facilitating MS ionization.

-

-

Solvent B (Organic): 100% Acetonitrile (LC-MS Grade).

-

Function: ACN provides sharper peaks for Cobicistat compared to Methanol due to lower viscosity and better solvation of the thiazole rings.

-

Gradient Profile

A standard ballistic gradient (2-98%) often co-elutes the hydroxy impurity with the main peak. A focused shallow gradient is required.

| Time (min) | % Solvent A | % Solvent B | Curve | Description |

| 0.0 | 95 | 5 | Initial | Equilibration |

| 1.0 | 95 | 5 | 6 | Load |

| 10.0 | 40 | 60 | 6 | Separation Zone |

| 12.0 | 5 | 95 | 6 | Wash |

| 14.0 | 5 | 95 | 6 | Hold |

| 14.1 | 95 | 5 | 1 | Re-equilibrate |

| 17.0 | 95 | 5 | 1 | End |

System Suitability Criteria

Before running samples, ensure the system meets these metrics using a mixed standard:

-

Resolution (

): > 1.5 between Hydroxy Cobicistat and Cobicistat. -

Tailing Factor (

): < 1.5 for the Cobicistat peak. -

Retention Time: Hydroxy Cobicistat relative retention time (RRT) should be approximately 0.85 - 0.92 relative to the parent.

Protocol B: Preparative Isolation (Purification)

This protocol is for isolating mg-to-gram quantities of Hydroxy Cobicistat for structural characterization (NMR) or toxicity studies.

Scale-Up Strategy

-

Column: Prep C18 OBD (Optimum Bed Density), 19 x 150 mm, 5 µm.

-

Flow Rate: 20 mL/min (Scaled from analytical flow of 0.4 mL/min).

-

Loading: Dissolve crude mixture in 50:50 Water:ACN. Do not dissolve in 100% DMSO if possible, as it causes peak broadening for early eluters.

Isolation Workflow Diagram

Figure 2: Preparative isolation workflow. Fractions are triggered by UV absorbance at 240 nm, specific to the thiazole chromophore.

Step-by-Step Isolation Procedure

-

Equilibration: Flush the Prep column with 5% ACN (with 0.1% Formic Acid) for 10 CV (Column Volumes).

-

Injection: Inject the sample. Ensure the mass load does not exceed 1% of the column stationary phase mass to prevent peak overlapping.

-

Elution: Run the gradient.

-

Note: The Hydroxy peak will elute on the ascending slope of the gradient.

-

-

Collection:

-

Set fraction collector to "Slope" mode.

-

Collect the shoulder peak or the distinct peak eluting immediately prior to the massive main peak.

-

-

Post-Processing:

-

Pool fractions identified as Hydroxy Cobicistat.

-

Critical: Neutralize the fraction immediately if using high concentrations of acid, although Formic acid is volatile and usually safe for lyophilization.

-

Lyophilize (Freeze-dry) to obtain a white amorphous powder.

-

Avoid Rotary Evaporation at high temperatures (>40°C) to prevent thermal degradation.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Co-elution | Gradient too steep | Reduce gradient slope to 0.5% B/min around the elution zone. |

| Broad Peaks | pH mismatch | Ensure mobile phase pH is controlled. For basic drugs, pH 2.5 (Formic) or pH 7.5 (Ammonium Bicarbonate) works best; avoid pH 4-5. |

| Peak Splitting | Sample solvent mismatch | Dilute sample in mobile phase start conditions (low organic) rather than 100% organic. |

| Low Recovery | Adsorption | Cobicistat can stick to glass. Use silanized vials or polypropylene containers. |

References

-

- Context: Defines the regulatory framework for impurity profiling and degradation pathways of Cobicist

-

Xu, L., et al. (2013). Biotransformation of Cobicistat: Metabolic Pathways and Enzymes. Drug Metabolism and Disposition.[5] Retrieved from

- Context: Identifies GS-9612 (Hydroxy Cobicistat)

-

Therapeutic Goods Administration (TGA). (2013). Australian Public Assessment Report for Cobicistat. Retrieved from

- Context: Provides physicochemical properties (pKa, solubility) essential for method development.

-

Rao, B.M., et al. (2015). Validated stability indicating RP-HPLC method for the determination of Cobicistat. Analytical Chemistry: An Indian Journal.[3] Retrieved from

- Context: Establishes the baseline C18/Phosphate buffer methods used for stability indic

Sources

Application Note: Advanced Sample Preparation Strategies for the Bioanalysis of Hydroxy Cobicistat